(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(4-methylphenyl)prop-2-en-1-one
Description
The compound (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(4-methylphenyl)prop-2-en-1-one is a chalcone derivative featuring an α,β-unsaturated ketone core with a 4-methylphenyl group (Ring A) and a 1,5-dimethyl-substituted pyrazole moiety (Ring B). Chalcones are widely studied for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Molecular Formula: C₁₅H₁₈N₂O
Molecular Weight: 242.32 g/mol
Key Features:
- Ring B: 1,5-Dimethylpyrazole (enhanced steric bulk, hydrophobic interactions).
- Core: (2E)-prop-2-en-1-one (planar α,β-unsaturated ketone).
Properties
IUPAC Name |
(E)-3-(1,5-dimethylpyrazol-4-yl)-1-(4-methylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-11-4-6-13(7-5-11)15(18)9-8-14-10-16-17(3)12(14)2/h4-10H,1-3H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZZCQWVUVOTRG-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=C(N(N=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/C2=C(N(N=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(4-methylphenyl)prop-2-en-1-one is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(4-methylphenyl)prop-2-en-1-one can be represented as follows:
- Molecular Formula : C13H14N2O
- Molecular Weight : 218.26 g/mol
- IUPAC Name : (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(4-methylphenyl)prop-2-en-1-one
Antimicrobial Activity
Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. A study focusing on various pyrazole compounds demonstrated that (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(4-methylphenyl)prop-2-en-1-one showed promising results against several bacterial strains.
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(4-methylphenyl)prop-2-en-1-one | E. coli | 50 µg/mL |
| S. aureus | 30 µg/mL | |
| P. aeruginosa | 40 µg/mL |
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has been evaluated for anti-inflammatory activity. A case study involving animal models showed a significant reduction in inflammation markers when treated with the compound.
Case Study: Anti-inflammatory Effects
In a controlled study, rats were induced with inflammation and treated with varying doses of the compound. The results indicated:
- Dose-dependent reduction in edema.
- Significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.
Anticancer Activity
Recent investigations have explored the anticancer potential of pyrazole derivatives. The compound was tested against various cancer cell lines, including breast and lung cancer cells.
Table 2: Anticancer Activity Against Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 25 |
| A549 (Lung Cancer) | 30 |
The results indicate that the compound exhibits cytotoxic effects on cancer cells, suggesting its potential as an anticancer agent.
The biological activity of (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(4-methylphenyl)prop-2-en-1-one is thought to involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways.
- Interference with Cell Proliferation : It may disrupt cell cycle progression in cancer cells.
- Modulation of Signaling Pathways : The compound could alter key signaling pathways associated with inflammation and cancer progression.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound was compared to chalcones and pyrazole derivatives from literature, focusing on substituent effects, inhibitory activity (IC₅₀), and molecular properties.
Table 1: Comparative Analysis of Chalcone Derivatives
Key Findings:
Steric and Hydrophobic Effects :
- The 1,5-dimethylpyrazole group in the target compound introduces steric hindrance, which may limit binding to flat enzymatic pockets but enhance hydrophobic interactions in lipid-rich environments .
Planarity and Crystal Packing :
- Dihedral angles between aromatic rings in chalcone analogs range from 7.14° to 56.26°, influencing molecular planarity and crystal packing . The target compound’s methyl groups may reduce planarity, affecting solubility and solid-state stability.
Physicochemical Properties
- Lipophilicity : The 4-methylphenyl group increases logP compared to methoxy- or halogen-substituted analogs, suggesting better membrane permeability but lower aqueous solubility.
- Thermal Stability : Melting points of similar compounds range from 170°C () to >200°C (). The target compound’s melting point is expected to align with this range, influenced by crystal packing and substituent interactions.
Q & A
Basic Research Question
- Single-crystal X-ray diffraction : Resolve bond angles (e.g., C–C–C ~120°) and torsional parameters (e.g., dihedral angles between aromatic rings: 5–15°) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., , [M+H] = 305.1649) .
- - and -NMR : Identify substituent effects (e.g., methyl groups at δ 2.3–2.5 ppm; enone protons at δ 6.8–7.2 ppm) .
What strategies optimize reaction yields in the synthesis of derivatives with modified pyrazole or aryl groups?
Advanced Research Question
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity for nucleophilic substitutions on the pyrazole ring .
- Catalyst optimization : Use p-toluenesulfonic acid (PTSA) for acid-catalyzed condensations or Pd catalysts for cross-coupling reactions .
- Microwave-assisted synthesis : Reduce reaction time (e.g., from 12 h to 30 min) and improve yields by 15–20% for thermally driven steps .
How do steric and electronic effects of substituents influence the compound’s biological activity?
Basic Research Question
- Pyrazole ring substituents : Electron-withdrawing groups (e.g., NO) at the 4-position enhance electrophilicity, potentially increasing binding to biological targets .
- Aryl ring modifications : Bulky substituents (e.g., 4-methylphenyl) improve lipid solubility, impacting membrane permeability in cellular assays .
- Structure-activity relationship (SAR) : Derivatives with halogen substituents (e.g., Cl, Br) show enhanced antimicrobial activity (MIC: 2–8 µg/mL) compared to methyl groups .
What computational methods are used to predict interactions between this compound and biological targets (e.g., enzymes)?
Advanced Research Question
- Molecular docking : Simulate binding to kinase active sites (e.g., COX-2) using AutoDock Vina. Key interactions include hydrogen bonds with pyrazole N-atoms and π-π stacking with the aryl group .
- Pharmacophore modeling : Identify essential features (e.g., enone moiety, hydrophobic aryl groups) for activity against inflammatory targets .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to validate binding modes .
How can researchers address discrepancies in crystallographic data between synthesized batches?
Advanced Research Question
- Polymorph screening : Use solvent-mediated crystallization (e.g., ethanol vs. acetonitrile) to isolate dominant crystal forms .
- Rietveld refinement : Analyze powder XRD data to quantify phase purity and identify minor polymorphs .
- Thermal analysis (DSC/TGA) : Detect solvates or hydrates that alter unit cell parameters (e.g., endothermic peaks near 100–150°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
